molecular formula C8H10F3NS B15225104 2-(tert-Butyl)-5-(trifluoromethyl)thiazole

2-(tert-Butyl)-5-(trifluoromethyl)thiazole

Cat. No.: B15225104
M. Wt: 209.23 g/mol
InChI Key: UBBYOGDKWJDCFH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(trifluoromethyl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 5-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be achieved using trifluoromethylating agents such as CF3I or Togni’s reagent under radical conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl and trifluoromethyl groups in a controlled manner, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-(trifluoromethyl)thiazole
  • 2-(tert-Butyl)-5-(trifluoromethyl)oxazole
  • 2-(tert-Butyl)-5-(trifluoromethyl)imidazole

Uniqueness

2-(tert-Butyl)-5-(trifluoromethyl)thiazole is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the thiazole ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

Molecular Formula

C8H10F3NS

Molecular Weight

209.23 g/mol

IUPAC Name

2-tert-butyl-5-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C8H10F3NS/c1-7(2,3)6-12-4-5(13-6)8(9,10)11/h4H,1-3H3

InChI Key

UBBYOGDKWJDCFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(F)(F)F

Origin of Product

United States

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